5-Bromo-2-(methylthio)benzo[d]thiazole

Catalog No.
S674381
CAS No.
203395-29-3
M.F
C8H6BrNS2
M. Wt
260.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(methylthio)benzo[d]thiazole

CAS Number

203395-29-3

Product Name

5-Bromo-2-(methylthio)benzo[d]thiazole

IUPAC Name

5-bromo-2-methylsulfanyl-1,3-benzothiazole

Molecular Formula

C8H6BrNS2

Molecular Weight

260.2 g/mol

InChI

InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3

InChI Key

PSMLEPVOELTZAZ-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C=CC(=C2)Br

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)Br

Synthesis

5-Bromo-2-(methylthio)benzothiazole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. While the specific synthetic route for this compound might not be readily available due to potential proprietary information, scientific literature describes the synthesis of similar benzothiazole derivatives. For instance, one study details the synthesis of 5-bromo-2-methylbenzothiazole, a closely related compound, using a multi-step process involving the reaction of 2-aminothiophenol with various bromination and methylation steps [].

Potential Applications

Research suggests that 5-Bromo-2-(methylthio)benzothiazole might hold potential in various scientific research fields, although its specific applications are not extensively documented:

  • Medicinal Chemistry: The benzothiazole core structure is present in various bioactive molecules, including some with antimicrobial and antifungal properties []. However, there is limited information on the specific biological activity of 5-Bromo-2-(methylthio)benzothiazole itself.
  • Material Science: Heterocyclic compounds like benzothiazoles can be used as building blocks in the development of new materials with desirable properties, such as conductivity or thermal stability []. However, further research is needed to determine the potential of 5-Bromo-2-(methylthio)benzothiazole in this area.

5-Bromo-2-(methylthio)benzo[d]thiazole is an organic compound characterized by its unique structure, which includes a bromine atom and a methylthio group attached to a benzo[d]thiazole core. Its molecular formula is C8H6BrNS2C_8H_6BrNS_2, and it has a molecular weight of approximately 260.17 g/mol. This compound exhibits notable properties due to the presence of both bromine and sulfur atoms, which can influence its reactivity and biological activity.

The chemical reactivity of 5-Bromo-2-(methylthio)benzo[d]thiazole primarily involves electrophilic aromatic substitution due to the electron-withdrawing effect of the bromine atom. Common reactions include:

  • N-Arylation Reactions: Utilizing copper catalysts, this compound can undergo selective N-arylation, which is significant for synthesizing various derivatives .
  • Cross-Coupling Reactions: It can participate in Suzuki coupling reactions, where it reacts with aryl boronic acids to form biaryl compounds .
  • Condensation Reactions: The compound can also be involved in Knoevenagel condensation reactions, forming new carbon-carbon bonds under specific conditions .

Several synthetic pathways have been developed for producing 5-Bromo-2-(methylthio)benzo[d]thiazole:

  • Hantzsch Thiazole Synthesis: This method involves the reaction of α-haloaldehydes or ketones with thioureas to form thiazoles .
  • Bromination of Methylthio Derivatives: Starting from 2-(methylthio)benzo[d]thiazole, bromination can be achieved using bromine or brominating agents under controlled conditions.
  • One-Pot Multicomponent Reactions: Recent advancements allow for more efficient synthesis through one-pot reactions that combine several reagents simultaneously .

The applications of 5-Bromo-2-(methylthio)benzo[d]thiazole are diverse:

  • Pharmaceuticals: Its derivatives are being explored for their potential as anti-tubercular agents and other therapeutic uses.
  • Materials Science: Due to its unique electronic properties, it may be used in the development of organic semiconductors.
  • Agriculture: Compounds within this class may have potential as agrochemicals or biopesticides.

Interaction studies have indicated that 5-Bromo-2-(methylthio)benzo[d]thiazole interacts with various biological targets, including enzymes involved in drug metabolism. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19, which are crucial for drug metabolism . This property suggests that it could affect the pharmacokinetics of co-administered drugs.

Several compounds share structural similarities with 5-Bromo-2-(methylthio)benzo[d]thiazole. Here is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
5-Bromo-2-mercaptobenzothiazole0.99Contains a thiol group instead of methylthio
6-Bromo-2-methylbenzo[d]thiazole0.79Bromine at position six alters reactivity
4-Bromobenzo[d]thiazol-5-amine0.79Amino group introduces different biological activity
2-(Methylthio)benzo[d]thiazole0.76Lacks bromine; simpler structure
Sodium 3-(benzo[d]thiazol-2-ylthio)propane-1-sulfonate0.67Sulfonate group adds water solubility

The uniqueness of 5-Bromo-2-(methylthio)benzo[d]thiazole lies in its specific combination of halogen and sulfur functionalities, which can significantly influence its chemical behavior and biological activity compared to related compounds.

XLogP3

3.8

Wikipedia

5-Bromo-2-(methylthio)benzothiazole

Dates

Last modified: 08-15-2023

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